2'-O-Methyl Lactose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

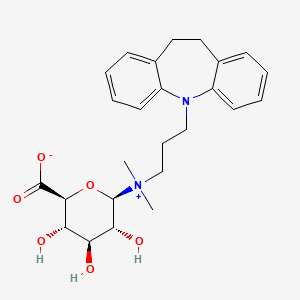

2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .

Molecular Structure Analysis

2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .Chemical Reactions Analysis

The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .Wissenschaftliche Forschungsanwendungen

RNA 2′-O-Methylation in Human Diseases

2’-O-Methylation (Nm) is one of the most common modifications in the RNA world . It has the potential to influence RNA molecules in multiple ways, such as structure, stability, and interactions . This modification plays a role in various cellular processes from epigenetic gene regulation, through translation to self versus non-self recognition . More and more Nm sites are discovered on RNAs (tRNA, rRNA, mRNA, and small non-coding RNA) and linked to normal or pathological conditions .

Influence on RNA Conformational States

2’-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states . This modification preferentially stabilizes alternative secondary structures in which the Nm-modified nucleotides are paired, increasing both the abundance and lifetime of low-populated short-lived excited states by up to 10-fold . The extent of stabilization increased with the number of Nm modifications and was also dependent on Mg2+ .

Role in Epitranscriptomics

2’-O-Methylation is a post-transcriptional modification of RNA, where a methyl group is added to the 2’ hydroxyl of the ribose moiety . This modification can appear on any nucleotide and is an abundant and highly conserved modification found at multiple locations in transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA) . It has the potential to affect RNAs in multiple ways as it can increase their hydrophobicity, protect them from nuclease attacks, stabilize helical structures, and affect their interactions with proteins or other RNAs .

Role in Disease Pathology

2’-O-Methylation modifications are important for the cellular activity of diverse RNAs and have been linked to diseases . For example, downregulation of fibrillarin and loss of rRNA Nm sites results in impaired ribosomes that are incapable of translating mRNA . Conversely, overexpression of fibrillarin and the concomitant increase in Nm modifications is associated with an increase in protein translation in rapidly dividing breast cancer cells .

Wirkmechanismus

Target of Action

2’-O-Methyllactose, also known as 2’-O-Methyl Lactose, is a common nucleotide modification of ribosomal RNA (rRNA) and small nuclear RNA (snRNA) . The primary targets of 2’-O-Methyllactose are these RNA molecules, where it plays a significant role in their function and stability .

Mode of Action

The mode of action of 2’-O-Methyllactose involves the methylation of the 2’ hydroxyl group of the ribose moiety of any nucleotide, producing a methoxy group . This modification can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .

Biochemical Pathways

The biochemical pathways affected by 2’-O-Methyllactose primarily involve the translation and splicing functions related to rRNA and snRNA . By altering the conformation and stability of these RNA molecules, 2’-O-Methyllactose can influence the protein synthesis process and the overall gene expression within the cell .

Pharmacokinetics

The modification combined with the phosphodiester backbone exhibited a more rapid plasma clearance .

Result of Action

The result of 2’-O-Methyllactose action is the stabilization of RNA structures and prevention of their hydrolysis . This leads to an increase in the abundance and lifetime of alternative RNA conformational states . Moreover, 2’-O-Methyllactose modifications could enhance the specificity of CRISPR–Cas12a systems in discriminating single-base mutations .

Action Environment

The action of 2’-O-Methyllactose is influenced by the cellular environment. For instance, the presence of magnesium ions (Mg2+) can affect the stabilization of RNA structures by 2’-O-Methyllactose . Furthermore, the action of 2’-O-Methyllactose can be influenced by the overall cellular conditions, such as the presence of other RNA modifications and the cellular concentration of the target RNA molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUNULQKKRPSLU-LTEQSDMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)